molecular formula C73H108O12 B1672178 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) CAS No. 6683-19-8

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

Cat. No. B1672178
CAS RN: 6683-19-8
M. Wt: 1177.6 g/mol
InChI Key: BGYHLZZASRKEJE-UHFFFAOYSA-N
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Patent
US05034536

Procedure details

A round-bottom flask with a magnetic stirrer is charged with 61.1 g of ethanolamine, 5.4 g of sodium methoxide and 0.4 g of phenothiazine. The contents are stirred. A mixture of 100.1 g of methyl methacrylate and 0.6 g of Irganox 1010* are added with stirring from a dropping funnel over a period of 90 minutes. The temperature is maintained below 40° C. during the addition. The mixture is left to stand at room temperature for about 23 hours. One gram of Irganox 1010* is added and the mixture is stripped on a rotary evaporator at about 60° C. and 8 mm Hg pressure. Product (125 g) is recovered and analyzed by gas chromatography to be 90 percent HEMA. Proton nuclear magnetic resonance spectra show that about 17 mole percent of the product has addition across the double bond and 83 percent is HEMA.
Quantity
61.1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
100.1 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].C[O-].[Na+].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[C:22](OC)(=[O:26])[C:23]([CH3:25])=[CH2:24].CC(C1C(O)=C(C(C)(C)C)C=C(CCC(OCC(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)=O)C=1)(C)C>>[OH:2][CH2:1][CH2:3][NH:4][C:22](=[O:26])[C:23]([CH3:25])=[CH2:24] |f:1.2|

Inputs

Step One
Name
Quantity
61.1 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.4 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
100.1 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0.6 g
Type
reactant
Smiles
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The contents are stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
with stirring from a dropping funnel over a period of 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained below 40° C. during the addition
WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
the mixture is stripped on a rotary evaporator at about 60° C.
CUSTOM
Type
CUSTOM
Details
Product (125 g) is recovered
ADDITION
Type
ADDITION
Details
addition across the double bond and 83 percent

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
OCCNC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.